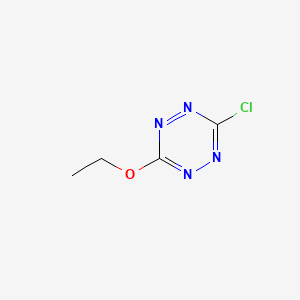

3-Chloro-6-ethoxy-1,2,4,5-tetrazine

Description

Overview of 1,2,4,5-Tetrazines as Nitrogen-Rich Heterocycles

Tetrazines are a class of aromatic heterocyclic compounds composed of a six-membered ring containing four nitrogen atoms. mdpi.com There are three structural isomers of tetrazine, distinguished by the arrangement of the nitrogen atoms in the ring: 1,2,3,4-tetrazine, 1,2,3,5-tetrazine, and 1,2,4,5-tetrazine (B1199680). mdpi.com Of these, the 1,2,4,5-tetrazine (also known as s-tetrazine) isomer is the most stable and, consequently, the most extensively studied. mdpi.comresearchgate.net

These nitrogen-rich heterocycles have garnered significant attention in various scientific fields due to their unique properties. mdpi.comresearchgate.net Many compounds based on the 1,2,4,5-tetrazine scaffold are noted for their thermal stability, high density, and insensitivity to stimuli such as friction and impact. mdpi.com Their distinctive electronic characteristics lead to intense coloration, typically in shades of red and violet, and in some cases, fluorescence. mdpi.comresearchgate.net The presence of four nitrogen atoms in the ring makes 1,2,4,5-tetrazines electron-deficient, a key feature that drives their reactivity. nih.govresearchgate.net This electron-deficient nature makes them highly reactive in inverse electron-demand Diels-Alder reactions, a type of cycloaddition that is fundamental to their application in bioorthogonal chemistry. nih.govnih.gov

Historical Context and Evolution of Tetrazine Research

The study of 1,2,4,5-tetrazines dates back over half a century, with early work establishing them as effective dienes in inverse electron-demand Diels-Alder cycloadditions with strained alkenes. nih.govresearchgate.net Initial investigations by Sauer and his colleagues involved extensive kinetic studies of the cycloaddition of various 1,2,4,5-substituted tetrazines with a range of dienophiles. acs.org These foundational studies, often conducted in dioxane at room temperature, revealed that the reaction rates could vary dramatically, spanning over nine orders of magnitude depending on the dienophile used. acs.org

A significant milestone in tetrazine research was the discovery by Carboni and Lindsey that tetrazines react with unsaturated compounds to release a mole of nitrogen, forming either dihydropyridazines or pyridazines. acs.org This reaction proceeds through a [4+2] Diels-Alder cycloaddition, followed by an irreversible retro-Diels-Alder step that releases nitrogen. acs.org

In recent decades, research into 1,2,4,5-tetrazines has surged, particularly in the field of bioorthogonal chemistry. mdpi.comresearchgate.net This "click chemistry" application, first reported in 2008, utilizes the rapid and selective reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), for labeling and detecting biological molecules in living systems without interfering with native biochemical processes. nih.govresearchgate.netchemistryviews.org The development of new synthetic methods has expanded the range of accessible tetrazine derivatives, including those with alkyl and unsymmetrical substitutions, further driving their application in diverse areas of research. nih.gov

Unique Structural Features and Electronic Characteristics of 1,2,4,5-Tetrazines

The 1,2,4,5-tetrazine molecule possesses a planar, aromatic structure. mdpi.com X-ray crystallographic analysis has determined the carbon-nitrogen bond length to be 1.334 Å and the nitrogen-nitrogen bond length to be 1.321 Å. mdpi.com A defining feature of 1,2,4,5-tetrazines is their high nitrogen content, which accounts for approximately 68% of the mass in the unsubstituted ring. mdpi.com

The presence of four electronegative nitrogen atoms within the six-membered ring renders 1,2,4,5-tetrazines highly electron-deficient. researchgate.net This electron deficiency results in a very low-lying lowest unoccupied molecular orbital (LUMO) of π* character, which is localized on the four nitrogen atoms. researchgate.net This low-energy LUMO is responsible for several of the characteristic properties of tetrazines, including:

Intense Color: The weak, forbidden n→π* electronic transitions give rise to the characteristic intense red or violet color of most 1,2,4,5-tetrazine compounds. mdpi.comresearchgate.net

Fluorescence: The π→π* transitions are responsible for the fluorescent properties observed in some derivatives. mdpi.comresearchgate.net

High Electron Affinity: The low-lying LUMO facilitates the easy reduction of the tetrazine ring to form stable radical anions. researchgate.netresearchgate.net This property is central to their electrochemical behavior.

Reactivity in Cycloadditions: The electron-deficient nature of the tetrazine ring makes it an excellent diene for inverse electron-demand Diels-Alder reactions with electron-rich or strained dienophiles. nih.gov

Rationale for Focusing on 3-Chloro-6-ethoxy-1,2,4,5-Tetrazine in Academic Research

The focus on asymmetrically substituted tetrazines like this compound stems from the desire to fine-tune the properties of the tetrazine core for specific applications. The nature of the substituents at the 3 and 6 positions significantly influences the reactivity, stability, and solubility of the tetrazine.

The development of synthetic methods for unsymmetrical 3,6-disubstituted tetrazines has been a key area of research. mdpi.com One important precursor for creating a variety of substituted tetrazines is 3,6-dichlorotetrazine. Through nucleophilic aromatic substitution, one of the chlorine atoms can be replaced with different nucleophiles, such as amines, to create intermediates like 3-amino-6-chlorotetrazines. mdpi.com While the substrate scope can be limited by potential decomposition, this approach holds significant promise for synthesizing novel tetrazines via C-C bond formation reactions. mdpi.com

The specific combination of a chloro group and an ethoxy group in this compound provides a unique set of electronic and steric properties. The chlorine atom acts as an electron-withdrawing group, which can enhance the reactivity of the tetrazine in cycloaddition reactions. The ethoxy group, being an electron-donating group, can influence the stability and solubility of the molecule. This push-pull electronic effect makes such compounds interesting subjects for studying the structure-activity relationships of tetrazines.

Below is a table detailing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₅ClN₄O |

| Molecular Weight | 160.56 g/mol |

| Monoisotopic Mass | 160.0151885 |

| Topological Polar Surface Area | 60.8 Ų |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Heavy Atom Count | 10 |

| Data sourced from Guidechem and PubChem. guidechem.comnih.gov |

Scope and Objectives of Research on Substituted Tetrazines

Research on substituted tetrazines is driven by the goal of developing new molecules with tailored properties for a wide range of applications. nih.gov A primary objective is to understand how different substituents at the 3 and 6 positions of the 1,2,4,5-tetrazine ring affect their chemical and physical characteristics. nih.govresearchgate.net

Key areas of investigation include:

Tuning Reactivity and Stability: A major focus is on modulating the rate and stability of the inverse electron-demand Diels-Alder reaction. nih.govresearchgate.net Electron-withdrawing substituents generally increase the reactivity of the tetrazine but can also make them more susceptible to degradation. researchgate.net Conversely, electron-donating groups tend to enhance stability. nih.govacs.org The objective is to strike a balance between high reactivity and sufficient stability for applications in biological systems. acs.org

Improving Synthetic Accessibility: Researchers are continuously working to develop more efficient and versatile synthetic routes to access a wider variety of substituted tetrazines, including unsymmetrical derivatives. nih.govmdpi.com This includes the use of metal-catalyzed cross-coupling reactions to introduce diverse functional groups. mdpi.com

Developing Novel Probes and Materials: A significant portion of tetrazine research is directed towards creating new tools for bioorthogonal chemistry, such as fluorogenic probes for molecular imaging. mdpi.comrsc.org Additionally, the unique electronic properties of tetrazines are being explored for the development of photo- and electroactive materials for use in electronic devices. rsc.org

Expanding the Scope of Bioorthogonal Reactions: Efforts are also focused on discovering and developing new dienophiles that can react efficiently with tetrazines, particularly small, stable "mini-tags" suitable for applications with steric constraints like metabolic labeling. nih.gov

The overarching goal is to expand the toolbox of tetrazine-based chemistry to address challenges in fields ranging from chemical biology and diagnostics to materials science. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-ethoxy-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c1-2-10-4-8-6-3(5)7-9-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWJDHVHMUGFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(N=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 6 Ethoxy 1,2,4,5 Tetrazine and Its Derivatives

General Synthetic Strategies for 1,2,4,5-Tetrazine (B1199680) Ring Construction

The construction of the 1,2,4,5-tetrazine ring can be achieved through several synthetic routes, generally involving the formation of a dihydrotetrazine intermediate followed by an oxidation step. These methods allow for the preparation of both symmetrically and asymmetrically substituted tetrazines.

Two-Step Methodologies via Dihydro-1,2,4,5-tetrazines

A prevalent and well-established method for synthesizing the 1,2,4,5-tetrazine core involves a two-step process where a 1,2-dihydro- or 1,4-dihydro-1,2,4,5-tetrazine is first synthesized and subsequently oxidized to the aromatic tetrazine. nih.gov This approach is versatile and can be adapted to produce a variety of tetrazine derivatives.

One of the foundational methods is the Pinner synthesis, which starts with the reaction of an iminoester with hydrazine (B178648) to form an amidrazone. This amidrazone can then undergo cyclization, often in the presence of excess hydrazine, to yield a dihydro-1,2,4,5-tetrazine derivative. A more direct approach involves the reaction of nitriles with hydrazine. tcichemicals.com For instance, the unsubstituted 1,2,4,5-tetrazine is synthesized from formamidinium acetate (B1210297) and hydrazine hydrate, which first form the intermediate 1,2-dihydro-1,2,4,5-tetrazine. This intermediate exists in tautomeric forms and is then oxidized in a separate step to afford the final tetrazine.

These two-step methodologies are advantageous as the dihydrotetrazine intermediates can often be isolated and purified before the final oxidation, allowing for greater control over the final product's purity. google.comsigmaaldrich.com

Condensation Reactions from Acyclic Precursors

The formation of the tetrazine ring often relies on the condensation of acyclic precursors. These reactions build the heterocyclic ring by forming new carbon-nitrogen and nitrogen-nitrogen bonds.

A key strategy is the condensation of two molecules of an amidrazone, which can be generated in situ from nitriles and hydrazine. This dimerization is a common pathway to symmetrical 3,6-disubstituted-1,2,4,5-tetrazines. Another significant method involves the condensation of imidoyl chlorides with hydrazine. This is particularly useful for synthesizing unsymmetrical tetrazines, as the specific structural components are linked before the final cyclization, which prevents the formation of mixed symmetrical and unsymmetrical products.

Furthermore, aldehydes can serve as precursors. A cyclocondensation reaction between an aldehyde and hydrazine can form a hexahydro-1,2,4,5-tetrazine derivative, which is then oxidized to a dihydro-1,2,4,5-tetrazine and subsequently to the final tetrazine product. Guanidine (B92328) derivatives have also been employed, reacting with hydrazine to produce precursors that can be further transformed into functionalized tetrazines.

Oxidation Strategies for Tetrazine Ring Formation

The final step in many tetrazine syntheses is the aromatization of a dihydro-1,2,4,5-tetrazine intermediate through oxidation. nih.gov The choice of oxidant is crucial and can depend on the sensitivity of the substituents on the tetrazine ring.

A widely used and effective method employs nitrous acid (HONO), often generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid like acetic acid or hydrochloric acid. google.comsigmaaldrich.com This method is efficient for a broad range of substrates. Other common oxidizing agents include dinitrogen trioxide, isoamyl nitrite, and iron(III) chloride.

However, for substrates with sensitive functional groups that may not be compatible with harsh or acidic nitrous reagents, milder oxidants are required. nih.gov Alternatives such as chromium trioxide, hydrogen peroxide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been utilized. nih.gov More recently, (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) has been identified as a particularly mild and efficient oxidant for the synthesis of s-tetrazine derivatives, offering a valuable alternative to harsher methods. nih.gov In some cases, even air or oxygen can be used as the oxidant, particularly at elevated temperatures in solvents like DMF or DMAc, presenting a more environmentally benign option.

Specific Synthesis of 3-Chloro-6-ethoxy-1,2,4,5-Tetrazine

The synthesis of asymmetrically substituted tetrazines like this compound typically involves the stepwise functionalization of a pre-formed tetrazine ring. The most logical and practiced approach is the nucleophilic aromatic substitution (SNAr) on a readily available dichloro-substituted precursor.

Precursor Compounds and Starting Materials

The primary starting material for the synthesis of this compound is 3,6-dichloro-1,2,4,5-tetrazine (B31795) . This compound serves as a key building block because the chlorine atoms are good leaving groups, readily displaced by nucleophiles. The high electrophilicity of the tetrazine ring, enhanced by the two electron-withdrawing chlorine atoms, facilitates these substitution reactions. 3,6-dichloro-1,2,4,5-tetrazine itself is typically synthesized by the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The second key reagent is an ethoxide source. This can be sodium ethoxide (NaOEt) , a strong nucleophile that can readily displace one of the chlorine atoms on the tetrazine ring. Alternatively, ethanol (B145695) (EtOH) can be used as the nucleophile in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the HCl generated during the reaction.

| Compound Name | Role in Synthesis | Structure |

| 3,6-dichloro-1,2,4,5-tetrazine | Starting Material / Precursor | ClC1=NN=C(Cl)N=N1 |

| Sodium Ethoxide | Nucleophile | [Na+].[O-]CC |

| Ethanol | Nucleophile/Solvent | CCO |

| N,N-diisopropylethylamine (DIPEA) | Base | CC(C)N(C(C)C)CC |

Reaction Conditions and Optimization

The synthesis of this compound from 3,6-dichloro-1,2,4,5-tetrazine proceeds via a nucleophilic aromatic substitution. To achieve monosubstitution and prevent the formation of the disubstituted product (3,6-diethoxy-1,2,4,5-tetrazine), careful control of the reaction conditions is essential.

Reaction Conditions:

Stoichiometry: Approximately one equivalent of the ethoxide nucleophile is used relative to the 3,6-dichloro-1,2,4,5-tetrazine to favor monosubstitution.

Solvent: A dry, aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) is typically used to prevent side reactions. Ethanol can also serve as both the solvent and the nucleophile when used with a base.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and improve the selectivity for the monosubstituted product over the disubstituted one. sigmaaldrich.com

Base: If ethanol is used as the nucleophile, a non-nucleophilic base like DIPEA is required to scavenge the generated acid. sigmaaldrich.com

Optimization: Optimization of the reaction involves adjusting the temperature, reaction time, and the rate of addition of the nucleophile. Lowering the temperature generally increases the selectivity for monosubstitution. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to quench the reaction upon maximum formation of the desired product and before significant amounts of the di-substituted byproduct are formed. Purification of the final product is typically achieved through column chromatography. The principles of selective substitution on similar di-halogenated heterocycles, such as 2,4-dichloro-s-triazines, where temperature control is key to isolating the monosubstituted product, are directly applicable here.

Purification and Isolation Techniques

The isolation and purification of this compound, along with its derivatives, are critical steps to ensure high purity for subsequent reactions and applications. Standard laboratory techniques are employed, with chromatographic methods being the most prevalent.

Following synthesis, the crude reaction mixture is typically worked up to remove inorganic salts and other polar impurities. This often involves aqueous washes and extraction with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. The organic phases are then combined, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure.

Flash chromatography is the primary technique for purifying tetrazine compounds. nih.govresearchgate.net This method uses a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent system with increasing polarity, such as a gradient of ethyl acetate in hexane. researchgate.net The choice of solvent system is crucial and is determined based on the polarity of the target compound and its impurities. The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. nih.gov

For instance, in the synthesis of various substituted tetrazines, purification by flash chromatography using a heptane/EtOAc solvent system has been reported to yield the desired products as colored solids. nih.gov After chromatography, the solvent is evaporated to yield the purified tetrazine. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Derivatization Strategies for this compound

This compound is a valuable intermediate for creating a diverse range of functionalized tetrazine molecules. Its unsymmetrical nature, with two different reactive sites—the chloro and ethoxy groups—allows for selective modifications.

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the 3-position of the tetrazine ring is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups.

The reaction proceeds by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This reactivity is analogous to that observed in other chloro-substituted aza-aromatic compounds like 2,4,6-trichloro-1,3,5-triazine (TCT). nih.gov A range of nucleophiles can be employed, including:

Amines: Reaction with primary or secondary amines introduces amino functionalities.

Thiols: Thiolates can displace the chloride to form thioethers. For example, a 3-chloro-6-thio-1,2,4,5-tetrazine moiety has been used for cysteine conjugation. rsc.org

Alcohols and Phenols: Alkoxides or phenoxides react to form ethers. The synthesis of s-tetrazines functionalized with phenols has been demonstrated through nucleophilic substitution on 3-bromo-tetrazines. researchgate.net

These reactions are typically carried out in the presence of a base to deprotonate the nucleophile and to neutralize the HCl formed during the reaction. nih.gov The choice of solvent and reaction temperature is optimized to achieve clean and efficient substitution.

| Nucleophile | Resulting Functional Group | Example Application/Analogy |

| Amines (R-NH₂) | Amino (-NHR) | Synthesis of aniline (B41778) derivatives. nih.gov |

| Thiols (R-SH) | Thioether (-SR) | Cysteine conjugation. rsc.org |

| Alcohols (R-OH) | Ether (-OR) | Synthesis of phenol-functionalized tetrazines. researchgate.net |

Modifications of the Ethoxy Moiety

While the chloro position is the more reactive site for nucleophilic substitution, the ethoxy group can also be modified, although it typically requires harsher reaction conditions. The primary strategy involves the cleavage of the ether bond to generate a hydroxyl or hydroxytetrazine intermediate, which can then be further functionalized.

Acid-catalyzed cleavage is a common method for cleaving ethers. However, the stability of the tetrazine ring under strongly acidic conditions must be considered. Alternatively, Lewis acids or other specific ether-cleaving reagents might be employed. Once the hydroxylated tetrazine is formed, it can be subjected to various reactions, such as esterification or etherification with different alcohols, to introduce new functionalities.

The synthesis of tetrazine derivatives with more complex alkoxy groups, such as a benzyloxy group, demonstrates that the substituent at this position can be varied, implying the feasibility of modifying the ethoxy group. researchgate.netrsc.org

Formation of Unsymmetrical Tetrazine Derivatives

This compound is itself an unsymmetrical tetrazine. Its true utility lies in its role as a precursor for a wide array of other unsymmetrically substituted tetrazines. rsc.org The derivatization strategies discussed above, particularly the nucleophilic substitution at the chloro position, directly lead to the formation of new unsymmetrical tetrazines.

By starting with this compound and reacting it with different nucleophiles, a library of tetrazines with the general structure 3-R-6-ethoxy-1,2,4,5-tetrazine can be synthesized. This approach is fundamental in the development of tetrazines for applications in bioorthogonal chemistry, where fine-tuning of properties like reactivity, solubility, and fluorescence is crucial. nih.govrsc.org The synthesis of asymmetrically disubstituted alkyltetrazines is an area of significant interest, and precursors like this compound are valuable starting points. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org The chloro-substituent on the tetrazine ring can participate in these reactions, enabling the introduction of various carbon-based groups. nobelprize.orglibretexts.org The key to these reactions is the in-situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst. researchgate.net

Several types of palladium-catalyzed cross-coupling reactions could be applied to this compound:

Suzuki-Miyaura Coupling: This reaction couples the chlorotetrazine with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orgsigmaaldrich.com It is a versatile method for forming aryl-aryl or aryl-alkyl bonds.

Sonogashira Coupling: This reaction involves the coupling of the chlorotetrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgsigmaaldrich.com It is an efficient way to synthesize alkynyl-tetrazines, which are useful intermediates for further transformations. rsc.org

Heck Coupling: This reaction couples the chlorotetrazine with an alkene to form a substituted alkene. nobelprize.orgsigmaaldrich.com

Stille Coupling: This reaction uses an organotin reagent as the coupling partner. libretexts.org

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. researchgate.netsigmaaldrich.com Specialized phosphine (B1218219) ligands are frequently used to stabilize the palladium catalyst and facilitate the catalytic cycle, which typically involves oxidative addition, transmetallation, and reductive elimination steps. libretexts.org

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | C-C (Aryl/Alkyl) |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) |

| Heck | Alkene | C=C |

| Stille | Organotin compound | C-C |

Reactivity and Mechanistic Insights into 3 Chloro 6 Ethoxy 1,2,4,5 Tetrazine Transformations

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The IEDDA reaction is a cornerstone of the reactivity of 1,2,4,5-tetrazines. In contrast to normal demand Diels-Alder reactions, the IEDDA reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dienophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.gov Consequently, electron-deficient tetrazines exhibit enhanced reactivity. nih.gov

Reaction Kinetics and Rate Constant Tuning

The rate of IEDDA reactions involving 1,2,4,5-tetrazines can be finely tuned by modifying the substituents at the 3 and 6 positions. This allows for the development of staged labeling applications where sequential and selective reactions are desired. nih.govrsc.org By altering the electronic properties of these substituents, the reaction rates with a given dienophile can be varied significantly. nih.govrsc.org

Electron-withdrawing groups on the tetrazine ring generally lead to faster reaction kinetics, while electron-donating groups result in slower cycloadditions. harvard.edu For instance, tetrazines bearing strong electron-withdrawing groups show accelerated kinetics compared to those with hydrogen or electron-donating substituents. harvard.edu The reaction rates are also influenced by the choice of dienophile, with strained systems like norbornene and trans-cyclooctene (B1233481) (TCO) exhibiting exceptionally fast kinetics. nih.govtcichemicals.com The combination of substituent tuning on the tetrazine and the selection of different dienophiles can result in a rate variation of over 14,000-fold. nih.gov

The reaction kinetics are typically determined by monitoring the decay of the tetrazine concentration using UV-vis spectrophotometry under pseudo-first-order conditions. nih.gov The second-order rate constants are then calculated from the observed pseudo-first-order rate constants. nih.gov

Table 1: Factors Influencing IEDDA Reaction Rates

| Factor | Influence on Reaction Rate |

|---|---|

| Tetrazine Substituents | Electron-withdrawing groups increase the rate; electron-donating groups decrease the rate. harvard.edu |

| Dienophile | Highly strained alkenes and alkynes (e.g., TCO, norbornene) lead to significantly faster reactions. nih.govtcichemicals.com |

| Solvent | The polarity of the solvent can have a moderate effect on the reaction rate. nih.gov |

Dienophile Scope: Strained Alkenes and Alkynes

The IEDDA reactions of 1,2,4,5-tetrazines are particularly effective with strained alkenes and alkynes. These dienophiles are highly reactive due to the ring strain, which lowers the activation energy of the cycloaddition. Commonly used strained dienophiles include trans-cyclooctenes (TCO), norbornenes, and bicyclononynes (BCN). nih.govnih.govtcichemicals.com

The reaction between tetrazines and TCO is one of the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. tcichemicals.comresearchgate.net Norbornene derivatives are also widely used due to their synthetic accessibility and favorable reaction kinetics. nih.gov The choice of dienophile not only affects the reaction rate but also the stability of the resulting adduct.

Mechanistic Pathways of [4+2] Cycloadditions

The IEDDA reaction of a 1,2,4,5-tetrazine (B1199680) with an alkene proceeds through a [4+2] cycloaddition to form a bicyclic intermediate. nih.gov This intermediate is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂) to form a dihydropyridazine (B8628806). nih.gov The dihydropyridazine can then be oxidized to the corresponding pyridazine (B1198779). nih.gov

The proposed mechanism underscores the bioorthogonal nature of this reaction, as the only byproduct is nitrogen gas, which is non-toxic and diffuses away from the reaction site. The reaction is typically concerted, although stepwise mechanisms may be involved in certain cases.

Regioselectivity in IEDDA Reactions involving 3-Chloro-6-ethoxy-1,2,4,5-Tetrazine

For asymmetrically substituted tetrazines like this compound, the IEDDA reaction with an unsymmetrical dienophile can potentially yield two different regioisomers. The regioselectivity of these reactions is a critical aspect, particularly in applications requiring precise molecular construction.

Generally, the regioselectivity of IEDDA reactions is governed by both electronic and steric factors. In some cases, the cycloaddition can be highly regioselective, producing a single cycloadduct. nih.govnih.gov However, unexpected regioselectivity has been observed in certain systems, where the outcome is opposite to that predicted by simple frontier molecular orbital (FMO) analysis or zwitterionic models. nih.govnih.gov For some tetrazine derivatives, coordination to a metal complex has been shown to enhance the regioselectivity of the IEDDA addition. rsc.orgresearchgate.net The specific regiochemical outcome for the reaction of this compound would depend on the specific dienophile used and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present.

Reactivity at the Chlorine Atom

In this compound, the chlorine atom serves as a leaving group in SNAr reactions. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is known as the "element effect". rsc.orgnih.gov This is in contrast to SN1 and SN2 reactions where iodide is the best leaving group. The high reactivity of fluoride (B91410) is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack.

In the context of electron-deficient heterocyclic systems like substituted pyridinium (B92312) ions, the leaving group order can be different, and the reaction mechanism may involve rate-determining deprotonation of an intermediate. rsc.orgnih.gov For triazine systems, the reactivity of different nucleophiles has been studied, with alcohols generally showing higher reactivity than thiols or amines in substituting a chlorine atom on a triazine ring. nih.gov The presence of other electron-withdrawing groups on the aromatic ring can significantly enhance the rate of SNAr reactions. doubtnut.com

For this compound, the chlorine atom can be displaced by a variety of nucleophiles. The ethoxy group, being an electron-donating group, would slightly deactivate the ring towards nucleophilic attack compared to a tetrazine with two electron-withdrawing groups. However, the inherent electron deficiency of the tetrazine ring itself still allows for SNAr to occur.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| trans-Cyclooctene (TCO) |

| Norbornene |

| Bicyclononyne (BCN) |

| Dihydropyridazine |

| Pyridazine |

| 3,6-diphenyl-1,2,4,5-tetrazine |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine |

| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine |

| 3-methylsulfinyl-6-methylthio-1,2,4,5-tetrazine |

| 3-(benzyloxycarbonyl)amino-6-methylsulfinyl-1,2,4,5-tetrazine |

| 4,6-diphenyl-1,2,3,5-tetrazine |

| 3,6-diphenethyl-1,2,4,5-tetrazine |

| 2-Chloro-1,3,5-triazine |

| 5-bromo-1,2,3-triazines |

| 5-chloro-1,2,3-triazine |

| 5-fluoro-1,2,3-triazine |

| 2,4-Dinitrochlorobenzene |

| 2,4,6-Trinitrochlorobenzene |

Reactivity at the Ethoxy Group

The ethoxy group (-OCH₂CH₃) attached to the 1,2,4,5-tetrazine ring is a type of ether linkage. Generally, ethers are known for their chemical stability and are unreactive towards many reagents. wikipedia.org Cleavage of the C-O bond in an ether is a challenging process that typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃), often at elevated temperatures. wikipedia.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed ether cleavage involves the initial protonation of the ether oxygen, converting it into a better leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by a halide ion. For primary ethers like the ethoxy group, this substitution proceeds via an Sₙ2 mechanism. masterorganicchemistry.com

While no specific studies on the cleavage of the ethoxy group from this compound are prominently documented, it can be inferred that this group remains stable under neutral and basic conditions. The high reactivity of the tetrazine ring, particularly the chloro substituent, towards nucleophiles means that reactions are far more likely to occur at these other sites before the robust ethoxy ether linkage is affected. However, under strongly acidic conditions, protonation of a ring nitrogen or the ether oxygen could facilitate cleavage, though this would likely compete with other acid-catalyzed degradation pathways of the tetrazine ring itself.

Recent bioorthogonal chemistry strategies have employed tetrazine-mediated cleavage of vinyl ethers, which proceeds rapidly under physiological conditions. researchgate.netcsic.es This "click-to-release" mechanism, however, is specific to the activated vinyl ether functionality and is not characteristic of the more stable saturated ethoxy group present in the title compound.

Influence of Substituents on Nucleophilic Attack

The reactivity of the 1,2,4,5-tetrazine ring in nucleophilic substitution and inverse-electron-demand Diels-Alder (IEDDA) reactions is profoundly influenced by the electronic properties of its substituents at the 3- and 6-positions. nih.gov The 1,2,4,5-tetrazine core is inherently electron-deficient, a property that is crucial for its reactivity. This deficiency can be tuned by the attached functional groups. nih.gov

Electron-withdrawing groups (EWGs) enhance the electrophilicity of the tetrazine ring by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This makes the ring more susceptible to attack by nucleophiles and electron-rich dienophiles. Conversely, electron-donating groups (EDGs) increase the electron density of the ring, raising the LUMO energy and thus decreasing its reactivity in these transformations. nih.gov

In this compound, the two substituents have opposing electronic effects.

Chloro Group (-Cl): This is a moderately electron-withdrawing group through induction, which activates the tetrazine ring towards nucleophilic attack. The chlorine atom itself serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Ethoxy Group (-OC₂H₅): This is an electron-donating group through resonance, which deactivates the ring towards nucleophilic attack.

| Substituent Type | Example Group | Electronic Effect | Effect on LUMO Energy | Relative Reaction Rate | Reference |

|---|---|---|---|---|---|

| Strongly Electron-Withdrawing | -Pyridinyl | Inductive/Resonance Withdrawal | Lowered | High | nih.gov |

| Moderately Electron-Withdrawing | -Cl | Inductive Withdrawal | Lowered | Moderate-High | nih.gov |

| Weakly Electron-Withdrawing | -Phenyl | Inductive Withdrawal | Slightly Lowered | Moderate | nih.gov |

| Electron-Donating | -OCH₃, -OC₂H₅ | Resonance Donation | Raised | Low | nih.gov |

| Electron-Donating | -Alkyl (e.g., -CH₃) | Inductive Donation | Raised | Low | nih.gov |

Other Significant Reaction Pathways

Beyond substitutions at its functional groups, the tetrazine ring itself can undergo several other important transformations.

Reductive Transformations

The highly electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to reduction. The very low-lying π* LUMO of the ring readily accepts an electron, facilitating the formation of one-electron reduced radical anions. researchgate.net These radical species are often stable enough to be studied by techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

Chemical reduction can lead to the formation of more saturated heterocyclic systems. For instance, the reduction of 3,6-diphenyl-s-tetrazine with lithium aluminum hydride (LiAlH₄) results in the loss of the characteristic red color of the tetrazine and, after acidic workup, yields a yellow dihydrotetrazine product. unt.edu Similarly, the reduction of 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine can produce the corresponding 1,4-dihydro-1,2,4,5-tetrazine. researchgate.net Catalytic hydrogenation, for example using Pd/C, is another method employed for reducing tetrazine systems, though reaction conditions must be controlled to avoid over-reduction or cleavage of the N-N bonds within the ring. nih.gov The presence of dihydrotetrazines has also been noted as a side product in reactions of tetrazines with S-nucleophiles, indicating that redox side reactions can occur due to the high electrophilicity of the tetrazine ring. researchgate.net

Acid-Catalyzed Reactions

In the presence of strong acids, the nitrogen atoms in the 1,2,4,5-tetrazine ring can be protonated. This protonation increases the electrophilicity of the ring, potentially activating it towards nucleophilic attack. Lewis acids, such as boron trifluoride (BF₃), have been shown to mediate the nucleophilic addition of silyl-enol ethers to the nitrogen atoms of monosubstituted tetrazines.

Furthermore, strong protic solvents can influence the reaction pathways of tetrazines. For example, the use of hexafluoroisopropanol (HFIP), a solvent with strong hydrogen-bonding capabilities, has been shown to uniquely promote a formal [4+2] cycloaddition across the N1 and N4 nitrogen atoms of the tetrazine ring, a pathway not observed in other solvents. nih.gov While not a direct catalytic cycle, this demonstrates the significant role that acidic protons can play in modulating the reactivity and selectivity of the tetrazine core.

Radical Reactions

The most prominent radical reaction involving 1,2,4,5-tetrazines is their one-electron reduction to form stable radical anions. researchgate.net The electron-deficient character of the tetrazine ring, endowed by its four electronegative nitrogen atoms, results in a very low-lying LUMO, which facilitates the acceptance of an electron. researchgate.net This property is central to the electrochemical behavior of tetrazines and their use as ligands in coordination chemistry, where they can mediate electron and charge transfer phenomena. researchgate.net The resulting paramagnetic radical anions often exhibit well-resolved EPR hyperfine structures, allowing for detailed electronic characterization. researchgate.net

Stability and Degradation Pathways of this compound

The stability of substituted 1,2,4,5-tetrazines is a critical factor in their synthesis and application. Generally, the 1,2,4,5-tetrazine ring is the most stable among tetrazine isomers and many derivatives exhibit high thermal stability. mdpi.comznaturforsch.com For example, certain 3,6-disubstituted derivatives can be stable up to temperatures as high as 370 °C. znaturforsch.com

However, there is often a trade-off between reactivity and stability. digitellinc.com Substituents that enhance reactivity, such as strong electron-withdrawing groups, also tend to decrease the compound's stability, particularly in aqueous or biological media. acs.org This increased susceptibility is due to the enhanced electrophilicity of the ring, which makes it more prone to degradation via nucleophilic attack by species like water or thiols. nih.govacs.org For this compound, the presence of the activating chloro group suggests a higher potential for degradation compared to tetrazines bearing only electron-donating groups.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Chloro-6-ethoxy-1,2,4,5-tetrazine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to probe its dynamic behavior.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethoxy group. The methylene (B1212753) protons (-OCH₂-) would likely appear as a quartet, and the methyl protons (-CH₃) as a triplet, due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronegative oxygen atom and the electron-withdrawing tetrazine ring.

In the ¹³C NMR spectrum, four distinct carbon signals are anticipated. The two carbons of the ethoxy group would resonate in the upfield region, while the two carbons of the tetrazine ring would appear significantly downfield due to the presence of four nitrogen atoms. The carbon atom bonded to the chlorine (C-Cl) and the one bonded to the ethoxy group (C-O) would have distinct chemical shifts, which can be predicted based on substituent effects on similar tetrazine systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₂ CH₃ | q, ~4.5 | ~65 |

| -OCH₂CH₃ | t, ~1.4 | ~15 |

| C -Cl | - | >160 |

| C -OEt | - | >165 |

Note: These are predicted values based on known substituent effects in related tetrazine structures. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their coupling and connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include a correlation from the methylene protons of the ethoxy group to the C-O carbon of the tetrazine ring, unequivocally establishing the position of the ethoxy substituent.

Dynamic NMR Studies for Conformational or Reaction Intermediates

While the ethoxy group can rotate, significant conformational isomers are not expected to be observable at room temperature via NMR. However, dynamic NMR studies could be employed to investigate the kinetics of reactions involving this compound, such as nucleophilic substitution at the C-Cl position. By monitoring the changes in the NMR spectrum over time, it would be possible to identify and characterize any transient intermediates formed during the reaction.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Hydrogen Bonding

The analysis of the crystal packing would reveal how the molecules arrange themselves in the crystal lattice. Due to the presence of nitrogen atoms in the tetrazine ring and the oxygen atom of the ethoxy group, which can act as hydrogen bond acceptors, intermolecular interactions are expected. While the molecule itself lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in stabilizing the crystal structure. The chlorine atom could also participate in halogen bonding interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The unique electronic structure of the 1,2,4,5-tetrazine (B1199680) ring, substituted with both an electron-withdrawing chloro group and an electron-donating ethoxy group, gives rise to distinct photophysical properties.

The UV-Vis absorption spectrum of this compound is characterized by two primary electronic transitions typical for s-tetrazine derivatives. The lower energy absorption band, which appears in the visible region of the spectrum, is attributed to the n→π* transition. nih.gov This transition involves the excitation of an electron from a non-bonding orbital (n), located on the nitrogen atoms of the tetrazine ring, to an antibonding π* orbital of the ring system. nih.gov A second, more intense absorption band is typically observed at shorter wavelengths in the ultraviolet region, corresponding to a π→π* transition. nih.gov In related tetrazine compounds, broad absorption peaks between 250–270 nm have been assigned to π–π* electron transitions. nih.gov

Table 1: Typical Electronic Transitions for Alkoxy-Tetrazines

| Transition Type | Typical Wavelength Range | Description |

|---|---|---|

| n→π* | 500 - 600 nm | Transition from a nitrogen non-bonding orbital to a π* antibonding orbital of the tetrazine ring. Responsible for the characteristic color. nih.gov |

Substituted tetrazines are known for their fluorescent properties. nih.govresearchgate.net 3-Chloro-6-alkoxytetrazines, including the ethoxy derivative, exhibit bright orange fluorescence. nih.gov Their fluorescence quantum yields are notably higher compared to their 3,6-dialkoxy-1,2,4,5-tetrazine counterparts. nih.gov This enhanced fluorescence efficiency is attributed to a slower rate of intersystem crossing, which is a major non-radiative decay pathway that competes with fluorescence. nih.gov Quantum chemical calculations on model compounds suggest that the presence of the chlorine atom increases the activation energy required to distort the tetrazine core into a geometry that facilitates intersystem crossing, thereby favoring the fluorescence decay pathway. nih.gov

Solvatochromism describes the change in a substance's color, or more accurately, a shift in its absorption or emission spectra, with a change in solvent polarity. nih.gov For donor-acceptor tetrazine systems, a bathochromic (red) shift is often observed as solvent polarity increases. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited states by the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for the electronic transition and a shift to longer wavelengths. While specific data for this compound is not detailed in the provided results, this general principle applies to push-pull systems containing the tetrazine core. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for confirming the molecular weight and investigating the fragmentation patterns of a compound. For this compound, the molecular formula is C4H5ClN4O, which corresponds to a molecular weight of approximately 160.56 g/mol . guidechem.comchemicalbook.com

Under electrospray ionization (ESI), the molecule is expected to be detected as a protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Based on the structure, likely fragmentation patterns would include:

Loss of nitrogen gas (N₂): A common fragmentation for tetrazines.

Loss of the ethoxy group: Cleavage of the C-O bond to lose ·OCH₂CH₃ or CH₃CH₂OH.

Loss of a chlorine atom: Cleavage of the C-Cl bond.

Table 2: Molecular and Fragmentation Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅ClN₄O | guidechem.comchemicalbook.com |

| Molecular Weight | 160.56 g/mol | guidechem.comchemicalbook.com |

| Monoisotopic Mass | 160.0151885 Da | guidechem.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, the spectra would be dominated by vibrations of the tetrazine ring, the ethoxy substituent, and the carbon-chlorine bond. Studies on the related compound 3,6-dichloro-1,2,4,5-tetrazine (B31795) provide a basis for assigning the vibrational modes of the tetrazine ring. researchgate.net

Table 3: Predicted IR/Raman Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~2900-3000 | C-H stretch | Vibrations of the methyl and methylene groups in the ethoxy substituent. |

| ~1500-1600 | C=N stretch / N=N stretch | Ring stretching modes of the 1,2,4,5-tetrazine core. |

| ~1250-1350 | C-O-C stretch (asymmetric) | Stretching of the ether linkage. |

| ~1000-1100 | C-O-C stretch (symmetric) | Stretching of the ether linkage. |

Theoretical and Computational Investigations of 3 Chloro 6 Ethoxy 1,2,4,5 Tetrazine

Electronic Structure Analysis

The arrangement of electrons in 3-Chloro-6-ethoxy-1,2,4,5-tetrazine governs its chemical identity. Computational analyses, such as Density Functional Theory (DFT), are employed to model its electronic landscape, providing a foundational understanding of its reactivity and intrinsic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of chemical species. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. For 1,2,4,5-tetrazines, which are electron-deficient heterocycles, the energies of their LUMOs are particularly low, making them potent electrophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov

In this compound, the electronic nature of the substituents plays a crucial role. The chloro group acts as an electron-withdrawing group (EWG), further lowering the energy of the LUMO and enhancing the tetrazine's electrophilicity. Conversely, the ethoxy group is an electron-donating group (EDG) through resonance, which would typically raise the LUMO energy. The net effect is a fine-tuning of the LUMO energy level, which directly correlates with the kinetic rate of its cycloaddition reactions.

Computational studies on substituted tetrazines have shown that for many derivatives, the LUMO+1 orbital, which is often close in energy to the LUMO, can also play a significant role in reactivity. nih.gov The shape and energy of these orbitals dictate the preferred sites for nucleophilic attack and cycloaddition. A lower LUMO energy gap generally corresponds to higher reactivity in IEDDA reactions. nih.gov

Table 1: Conceptual Influence of Substituents on Frontier Molecular Orbitals of this compound

| Orbital | Primary Role in Reactions | Influence of -Cl (EWG) | Influence of -OEt (EDG) | Predicted Overall Energy Level |

| HOMO | Nucleophile / Electron Donor | Energy is lowered | Energy is raised | Moderate |

| LUMO | Electrophile / Electron Acceptor | Energy is significantly lowered | Energy is raised | Low |

| LUMO+1 | Electrophile / Electron Acceptor | Energy is lowered | Energy is raised | Low |

The 1,2,4,5-tetrazine (B1199680) ring is an aromatic system, a property that contributes significantly to its stability. However, with four nitrogen atoms, it is considered a π-deficient (electron-poor) aromatic ring. A common computational method to quantify the aromaticity of a cyclic molecule is the Nucleus-Independent Chemical Shift (NICS) calculation.

NICS analysis computes the magnetic shielding at a specific point within or above the center of a ring system. A negative NICS value (e.g., NICS(0) at the ring centroid or NICS(1) at 1 Å above the plane) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. For this compound, NICS calculations would be expected to yield negative values, confirming the aromatic character of the tetrazine core. The magnitude of this value would provide a quantitative measure of its aromaticity compared to other heterocyclic systems.

The distribution of electron density across the this compound molecule is highly polarized. This can be visualized through computational modeling of the molecular electrostatic potential (MEP). The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential).

For this compound, the following features are predicted:

Negative Potential: The highest electron density is localized around the four nitrogen atoms of the tetrazine ring and the oxygen atom of the ethoxy group, making them sites susceptible to electrophilic attack or coordination.

Positive Potential: The carbon atoms of the tetrazine ring are electron-deficient due to the high electronegativity of the adjacent nitrogen atoms. This positive character is significantly enhanced at the C3 position by the attached chlorine atom, marking it as a prime site for nucleophilic attack. The hydrogen atoms of the ethoxy group would also exhibit positive potential.

This charge distribution is critical for understanding the molecule's intermolecular interactions and predicting the regioselectivity of its reactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into the energy landscapes of chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict reaction feasibility, rates, and selectivity.

The hallmark reaction of 1,2,4,5-tetrazines is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. eur.nl This reaction typically proceeds via a [4+2] cycloaddition with an electron-rich dienophile (like a strained alkene), forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to eliminate dinitrogen (N₂) and form a dihydropyridazine (B8628806) product. bohrium.com

Computational modeling of this pathway for this compound would involve:

Locating the Transition State (TS): Identifying the geometry and energy of the highest point on the reaction coordinate for the initial [4+2] cycloaddition. The energy of this transition state relative to the reactants determines the activation energy (ΔG‡).

Analyzing the Reaction Coordinate: Mapping the energy changes as the tetrazine and dienophile approach, react, and form products.

Predicting Reaction Rates: A lower calculated activation energy corresponds to a faster reaction rate, a principle used to screen novel tetrazine derivatives for optimal reactivity in applications like bioorthogonal labeling. nih.gov

The asymmetric substitution of this compound also introduces questions of regioselectivity in its IEDDA reactions, which can be effectively resolved by comparing the activation barriers of different possible reaction pathways.

The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The carbon atom at the C3 position, bonded to a chlorine atom (a good leaving group), is a highly electrophilic center. nih.gov

The SNAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile adds to the C3 carbon, breaking the aromaticity of the ring and forming a high-energy tetrahedral intermediate, often called a Meisenheimer complex.

Leaving Group Departure: The chloride ion is eliminated, restoring the aromaticity of the tetrazine ring and forming the substituted product.

Computational modeling can provide a detailed energy profile for this process. By calculating the energies of the reactants, the Meisenheimer intermediate, the transition states for its formation and collapse, and the final products, the reaction's kinetics and thermodynamics can be understood. For instance, kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with thiols are consistent with an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net A similar energy profile would be expected for this compound, allowing for a theoretical prediction of its reactivity with various nucleophiles.

Conformational Analysis and Stability Predictions

Theoretical and computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules. For this compound, conformational analysis is crucial for understanding its reactivity and physical properties. The primary source of conformational isomerism in this molecule arises from the rotation around the C-O bond of the ethoxy group.

Computational methods, particularly Density Functional Theory (DFT), are widely employed to explore the potential energy surface associated with this rotation. By systematically rotating the dihedral angle of the ethoxy group relative to the tetrazine ring, a series of conformers can be generated. Subsequent geometry optimization and frequency calculations for each conformer can identify the stable minima on the potential energy surface.

The stability of these conformers is dictated by a balance of steric and electronic effects. The ethoxy group can adopt different orientations, such as a planar conformer where the ethyl group lies in the plane of the tetrazine ring, and a perpendicular conformer where the ethyl group is orthogonal to the ring. Theoretical studies on similar substituted aromatic compounds suggest that the planar conformation is often more stable due to favorable electronic interactions, though steric hindrance can favor non-planar arrangements nih.govresearchgate.net. The energy difference between these conformers and the rotational barriers separating them can be calculated to predict their relative populations at a given temperature. mdpi.comnih.gov

Below is a hypothetical data table illustrating the kind of results expected from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) for the conformational analysis of this compound.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Planar (anti-periplanar) | 180° | 0.00 | - | ~75% |

| Perpendicular (syn-clinal) | 90° | 2.50 | 2.50 | ~5% |

| Planar (syn-periplanar) | 0° | 1.20 | - | ~20% |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry is also instrumental in predicting the spectroscopic properties of novel compounds, which is invaluable for their identification and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT calculations. nih.govruc.dk These calculations provide theoretical chemical shifts that can be correlated with experimental data. youtube.commdpi.commdpi.com The electronic environment of each nucleus, influenced by the electron-withdrawing chloro group and the electron-donating ethoxy group, will determine its chemical shift.

A hypothetical table of predicted NMR chemical shifts is presented below. The values are illustrative of what would be expected from DFT calculations, referenced against a standard like Tetramethylsilane (TMS).

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C3 (attached to Cl) | 165.0 | - |

| C6 (attached to O) | 168.5 | - |

| Ethoxy -CH₂- | 65.2 | 4.60 (quartet) |

| Ethoxy -CH₃ | 14.8 | 1.50 (triplet) |

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govlakeheadu.camdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The 1,2,4,5-tetrazine core is known to exhibit characteristic n→π* electronic transitions, which are responsible for its color. mdpi.com The positions of the absorption maxima (λmax) and their intensities (oscillator strengths) are influenced by the substituents on the tetrazine ring. researchgate.netbeilstein-journals.org The chloro and ethoxy groups will modulate the energies of the molecular orbitals involved in these transitions.

An illustrative table of predicted UV-Vis spectroscopic parameters is provided below, showcasing the expected electronic transitions for this compound in a given solvent.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 530 | 0.005 | n → π |

| S₀ → S₂ | 325 | 0.120 | π → π |

Advanced Applications of 3 Chloro 6 Ethoxy 1,2,4,5 Tetrazine in Chemical Research

Applications in Complex Organic Synthesis

The unique reactivity of the tetrazine ring, particularly in inverse electron-demand Diels-Alder (iEDDA) reactions, makes it a powerful component in modern synthetic chemistry. 3-Chloro-6-ethoxy-1,2,4,5-tetrazine serves as a key intermediate, enabling the construction of complex molecular architectures.

As a Versatile Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. unica.it The this compound molecule is an adept building block for generating a variety of other heterocyclic systems. The chlorine atom acts as a competent leaving group, allowing for nucleophilic aromatic substitution reactions. This enables the introduction of diverse functionalities at the 3-position of the tetrazine ring.

Furthermore, metal-catalyzed cross-coupling reactions, such as the Sonogashira or Negishi reactions, have been successfully applied to chlorotetrazine intermediates to form C-C bonds, yielding alkynyl tetrazines. mdpi.com These reactions pave the way for creating unsymmetrically substituted tetrazines, which are challenging to synthesize through traditional condensation methods. mdpi.comrsc.org Similarly, the ethoxy group can be targeted for substitution, although it is less reactive than the chloro group, providing a pathway for sequential functionalization. The tetrazine ring itself can react with dienophiles to form pyridazine (B1198779) derivatives after the extrusion of dinitrogen gas, fundamentally changing the heterocyclic core.

Synthesis of High-Value Organic Molecules

The utility of this compound as a building block extends to the synthesis of high-value molecules, particularly in the field of bioorthogonal chemistry and medical imaging. A prime example is its use as a precursor in the synthesis of advanced radiolabeling agents. Researchers have developed an efficient method to prepare an ¹⁸F-labeled tetrazine derivative, [¹⁸F]SiFA-OTz (3-chloro-6-((4-(di-tert-butyl[¹⁸F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine), for applications in Positron Emission Tomography (PET) imaging. rsc.org

The synthesis involves a precursor structurally related to this compound, highlighting the importance of the chloro-tetrazine core for creating these sophisticated imaging agents. rsc.org These molecules are of high value due to their ability to be used in pre-targeting strategies for cancer imaging, where the tetrazine moiety reacts specifically with a dienophile-tagged antibody already bound to a tumor cell. nih.gov

Role as a Transient Reagent in Multicomponent Reactions

This compound is an exemplary reagent for inverse electron-demand Diels-Alder (iEDDA) reactions, a type of [4+2] cycloaddition that functions as a powerful multicomponent reaction. In this role, the tetrazine acts as an electron-poor diene that rapidly and specifically reacts with an electron-rich dienophile, such as a strained alkene or alkyne (e.g., trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN)). nih.govnih.gov

The reaction proceeds through a transient bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) or pyridazine product. nih.gov The substituents on the tetrazine ring critically modulate the reaction kinetics. The electron-withdrawing chloro group increases the reactivity of the tetrazine by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), while the electron-donating ethoxy group provides a moderating effect. researchgate.net This electronic tuning is crucial for applications where specific reaction rates are required to achieve selective labeling in complex environments. nih.gov

Bioorthogonal Chemical Strategies and Tools

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The iEDDA reaction between tetrazines and strained alkenes is a cornerstone of this field, and this compound derivatives are instrumental in developing tools for these strategies. nih.govnih.gov

Design and Synthesis of Fluorogenic Tetrazine Probes

A significant advantage of using tetrazines in bioorthogonal chemistry is the ability to create fluorogenic probes. nih.govrsc.org In these probes, the tetrazine moiety is conjugated to a fluorophore in such a way that it quenches the fluorophore's emission. mdpi.comresearchgate.net This quenching can occur through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT).

Upon reaction of the tetrazine with its dienophile partner (e.g., a TCO-labeled biomolecule), the tetrazine's extended π-system is disrupted. researchgate.net This disruption eliminates the quenching effect, leading to a "turn-on" of fluorescence. This fluorogenic response provides a high signal-to-noise ratio, enabling imaging applications without the need for washing away unreacted probes. rsc.org The synthesis of these probes often leverages versatile intermediates like this compound, where the chloro group can be substituted with a linker attached to a fluorophore. The development of the ¹⁸F-labeled PET probe [¹⁸F]SiFA-OTz, which can be reacted with dienophiles, is a clear demonstration of this principle, combining bioorthogonal reactivity with a signaling component. rsc.org

Development of Chemical Tools for Cellular Labeling

The probes designed from tetrazine scaffolds are powerful tools for cellular labeling and imaging. biorxiv.orgnih.gov By attaching a tetrazine probe to a molecule that targets a specific cellular component, researchers can visualize biological structures and processes in living cells with high specificity.

The development of [¹⁸F]SiFA-OTz from a chloro-tetrazine precursor provides a clear path for creating tools for cellular and in vivo imaging. rsc.org This radiolabeled tetrazine can react quantitatively with a strained dienophile like trans-cyclooctenol. rsc.org In a pre-targeting strategy, a biomolecule (like an antibody) tagged with a dienophile is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the small, fast-clearing radiolabeled tetrazine is administered. It rapidly finds and reacts with the dienophile-tagged antibody, concentrating the radioactive signal at the target for high-contrast imaging while minimizing background radiation. nih.gov This demonstrates the successful application of a tool derived from the chloro-tetrazine chemical framework for advanced cellular-level targeting.

Applications in Live-Cell Imaging (chemical methodology focus)

The core chemical methodology enabling the use of tetrazines in live-cell imaging is the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction occurs between an electron-poor tetrazine and a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO). The reaction is exceptionally fast and proceeds with high selectivity within the complex biological environment of a living cell, without interfering with native biochemical processes.

In a typical live-cell imaging experiment, the methodology involves a two-step "tag-and-click" approach:

Tagging : A biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically, genetically, or synthetically labeled with a strained dienophile (like TCO).

Click Reaction : A tetrazine-fluorophore conjugate is introduced to the cells. The tetrazine, such as an analog of this compound, rapidly and specifically reacts ("clicks") with the dienophile-tagged biomolecule.

A key feature of this methodology is the "turn-on" fluorescence often observed. Many tetrazine-fluorophore conjugates are designed so that the tetrazine quenches the fluorophore's emission. Upon reaction with the dienophile, the tetrazine is consumed, its aromaticity is disrupted, and the quenching effect is eliminated, leading to a significant increase in the fluorescent signal. This provides a high signal-to-noise ratio, as fluorescence is only generated upon successful labeling. The substituents on the tetrazine ring, such as the chloro and ethoxy groups, are critical for tuning the reaction kinetics and stability of the molecule.

Chemical Approaches in Pretargeted Imaging (chemical methodology focus)

Pretargeted imaging is an advanced strategy, particularly in positron emission tomography (PET), that enhances the target-to-background signal ratio and reduces radiation exposure. nih.gov This multi-step method separates the targeting and imaging steps. nih.gov

The chemical methodology is centered on the tetrazine ligation:

A monoclonal antibody (mAb), engineered to target a specific biomarker (e.g., on a tumor cell), is conjugated with a highly reactive dienophile, such as trans-cyclooctene (TCO). This mAb-TCO conjugate is administered to the subject and allowed to accumulate at the target site and clear from circulation. nih.gov

In a subsequent step, a small-molecule tetrazine, labeled with a PET isotope like fluorine-18, is administered. nih.gov The 18F-labeled tetrazine rapidly circulates, and due to its small size, it quickly finds and reacts with the TCO-tagged antibody at the target site via the iEDDA reaction. nih.gov Unreacted tetrazine is rapidly cleared from the body. nih.gov

Research has focused on developing highly reactive and stable 18F-labeled tetrazines. An efficient method was developed for the synthesis of [¹⁸F]-SiFA-OTz, a derivative structurally related to this compound. rsc.org This method involves the preparation of 3-chloro-6-((4-(di-tert-butyl[¹⁸F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine. rsc.org The synthesis was achieved with a high radiochemical yield of 78 ± 5% in under 25 minutes. rsc.org This demonstrates the feasibility of producing chloro-substituted tetrazines for PET applications. rsc.org The resulting radiolabeled tetrazine can then quantitatively react with a dienophile like trans-cyclooctenol. rsc.org This approach paves the way for using chloro-tetrazine derivatives in clinical pretargeted PET imaging. nih.govrsc.org

| Parameter | Value | Source |

| Compound | [¹⁸F]SiFA-OTz | rsc.org |

| Synthesis Time | 25 min | rsc.org |

| Radiochemical Yield | 78 ± 5% | rsc.org |

| Reaction | Quantitative with trans-cyclooctenol | rsc.org |

Materials Science and Supramolecular Chemistry

The unique electronic and structural characteristics of the 1,2,4,5-tetrazine (B1199680) core make it a valuable component in the design of advanced materials.

High Energy Density Materials (HEDMs)

Derivatives of 1,2,4,5-tetrazine are a significant class of nitrogen-rich high energy density materials (HEDMs). chemicalbook.com Their high nitrogen content leads to a large positive enthalpy of formation, releasing substantial energy upon decomposition. Key properties that make tetrazine-based compounds suitable as HEDMs include high density, excellent thermal stability, and relative insensitivity to stimuli like friction, impact, and electrostatic discharge. chemicalbook.comchemicalbook.com While oxygen-poor tetrazines can result in the formation of high-enthalpy byproducts, preventing full energy release, they are of interest for applications as explosives, propellants, and pyrotechnics. chemicalbook.comnih.gov The field has seen the development of numerous tetrazine derivatives, including those functionalized with nitro, amino, and other energetic groups to optimize their performance. chemicalbook.com

Optoelectronic Materials (e.g., OLEDs, OFETs)

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it an excellent building block for n-type organic semiconductors used in optoelectronic devices. A review of tetrazine derivatives highlights their growing application in electronic devices, luminescent elements, and photoelectric conversion systems. rsc.org The introduction of aryl, heteroaryl, or arylvinyl substituents at the 3 and 6 positions of the tetrazine ring allows for the tuning of the material's electronic and photophysical properties. rsc.org These modifications can influence the material's charge transport capabilities and light-emitting characteristics, making them suitable for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org Research has explored photosensitive oligomers and polymers based on units like 3,6-dithienyltetrazine for these applications. rsc.org

Building Blocks for Functional Polymers and Frameworks (e.g., MOFs)

The 1,2,4,5-tetrazine scaffold is an effective building block for creating functional polymers and metal-organic frameworks (MOFs). MOFs are porous crystalline materials constructed from metal nodes and organic linkers. mdpi.com The predictable coordination chemistry and rigid structure of tetrazine-based linkers allow for the design of frameworks with specific properties.

A notable example is the incorporation of a dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate linker into the highly stable UiO-66 zirconium MOF via postsynthetic exchange. rsc.org The resulting framework acts as a reversible, colorimetric sensor for nitrous gases. mdpi.comrsc.org The redox activity of the tetrazine unit, which can be reversibly oxidized and reduced, leads to a distinct color change from yellow to pink, enabling the optical detection of oxidizing agents. mdpi.comrsc.org This demonstrates the utility of tetrazine derivatives in creating advanced functional materials. rsc.org

| Framework | Linker | Application | Mechanism |

| UiO-66 (Zr-MOF) | Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | Optical sensor for oxidizing gases (e.g., NO₂) | Reversible redox reaction of the tetrazine unit causes a color change. |

Controlled Molecular Assembly and Nanostructures

The principles of supramolecular chemistry have been applied to tetrazine derivatives to control their assembly into well-defined nanostructures. nsf.gov While self-assembly is limited to thermodynamically favored structures, controlled assembly techniques can produce a wider range of architectures. nsf.gov